4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
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Overview
Description
"4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide" is a compound of significant interest due to its complex structure and potential applications in various fields such as chemistry, biology, and medicine. The compound's intricate design features multiple functional groups, making it a subject of extensive research and exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide" involves several key steps. Starting with the preparation of the 3,4-dihydroquinoline-1(2H)-yl intermediate, this is achieved through cyclization reactions, often involving acidic or basic catalysts. The sulfonyl group is then introduced via sulfonation reactions, typically using reagents such as sulfonyl chlorides in the presence of bases like pyridine.
Next, the benzofuran-2-yl thiazole moiety is synthesized through a series of steps, including the formation of thiazoles via condensation reactions involving α-haloketones and thioureas. The methoxybenzofuran unit is often introduced through electrophilic aromatic substitution reactions using methoxylation reagents.
The final coupling involves amide bond formation between the sulfonyl intermediate and the benzofuran-2-yl thiazole, usually facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods often involve scaling up the described synthetic routes. These processes are optimized for higher yields and purity, often utilizing flow chemistry techniques to enhance reaction efficiencies and reduce waste. Automation and continuous monitoring of reaction parameters are also key aspects of industrial production to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidative reactions, particularly at the quinoline and thiazole moieties, using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can target the sulfonyl group, converting it to a sulfoxide or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions Used
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3), electrophiles like acetyl chloride (CH3COCl).
Major Products Formed from These Reactions
Oxidation Products: Quinoline N-oxides, thiazole S-oxides.
Reduction Products: Sulfoxides, sulfides.
Substitution Products: Various substituted benzamide derivatives.
Scientific Research Applications
"4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide" finds extensive applications in:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, potential as a ligand for proteins.
Medicine: Investigated for its pharmacological properties, potential therapeutic uses, and efficacy in targeting specific diseases.
Industry: Utilized in the development of new materials, including advanced polymers and catalysts.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. Pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide" stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
N-(4-(benzofuran-2-yl)thiazol-2-yl)benzamide
Methoxybenzofuran thiazole derivatives
Conclusion
This compound is a remarkable example of complex organic synthesis, with a wide range of potential applications across several fields. Its unique structure allows for diverse chemical reactions and extensive research opportunities, making it a valuable subject of study.
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Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O5S2/c1-35-24-10-4-7-20-16-25(36-26(20)24)22-17-37-28(29-22)30-27(32)19-11-13-21(14-12-19)38(33,34)31-15-5-8-18-6-2-3-9-23(18)31/h2-4,6-7,9-14,16-17H,5,8,15H2,1H3,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRCCLKJQZCUPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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